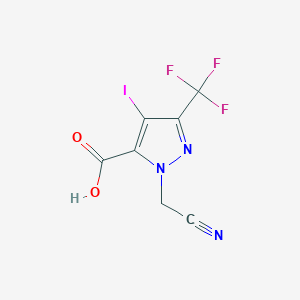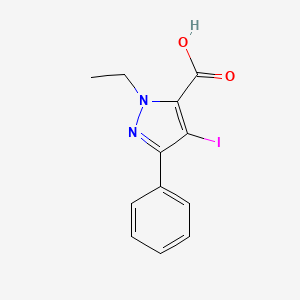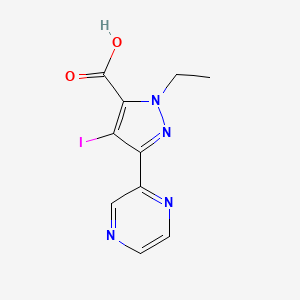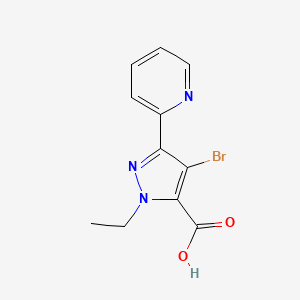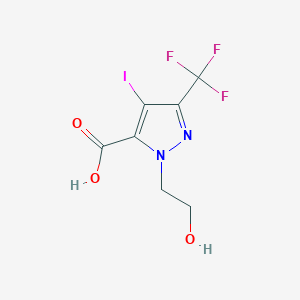
3-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Overview
Description
“3-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine” is a complex organic compound that contains a thiophene and a pyrazole ring attached to a piperidine ring . Thiophene is a five-membered heterocyclic compound with one sulfur atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. This compound is a colorless liquid with a pepper-like aroma .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a thiophene and a pyrazole ring attached to a piperidine ring . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms. Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom .
Scientific Research Applications
Synthesis and Anticancer Activity
- Ester and Amide Derivatives : Novel thiophene-containing 1,3-diarylpyrazole derivatives, including those related to 3-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, were synthesized and showed promising anticancer activity against various human cancer cell lines, particularly Raji and HL60 cells. These compounds demonstrated good passive oral absorption and drug-likeness values, suggesting potential for further development (Inceler, Yılmaz, & Baytas, 2013).
Enzyme Inhibitory Activity
- Inhibition of Acetylcholinesterase and Butyrylcholinesterase : A study on 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives found significant inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in neurodegenerative disorders. Compounds with a piperidine component showed high binding affinities and good inhibitory potency (Cetin, Türkan, Bursal, & Murahari, 2021).
Anticholinesterase Agents
- Pyrazoline Derivatives : New pyrazoline derivatives were synthesized for anticholinesterase effects. Piperidine derivatives were more effective on cholinesterases than morpholine derivatives, suggesting their potential in treating neurodegenerative disorders (Altıntop, 2020).
Antimicrobial Activity
- Chitosan Schiff Bases : Novel chitosan Schiff bases derived from heteroaryl pyrazole, including thiophene-pyrazole derivatives, exhibited significant antimicrobial activity against various bacteria and fungi. Their cytotoxicity evaluation suggested no harmful effects, indicating potential for biomedical applications (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Anti-Inflammatory Applications
- Pyrazolo-Pyridine Analogs : The synthesis of pyrazolo-pyridine analogs showed potent anti-inflammatory properties. These compounds regulated inflammation by inhibiting pro-inflammatory and anti-inflammatory cytokines and COX-2. Their high binding affinity and inhibition potency suggest their potential as anti-inflammatory medications (Bilavendran, Manikandan, Thangarasu, & Sivakumar, 2019).
properties
IUPAC Name |
3-(3-thiophen-3-ylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-11(8-13-5-1)15-6-3-12(14-15)10-4-7-16-9-10/h3-4,6-7,9,11,13H,1-2,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUYCZGPZFCMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




